1-(2-Allylphenoxy)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol oxalate

Neuropeptide Y Y2 Receptor GPCR Screening

This is the definitive starting point for your NPY Y2 receptor medicinal chemistry campaign. Unlike generic arylpiperazine libraries, this compound's specific p-tolyl and ortho-allylphenoxy substitution pattern creates a unique pharmacophore essential for Y2 orthosteric site engagement. Its confirmed dual Y1/Y2 low-micromolar agonist activity (Y2 EC50=14,800 nM) makes it an unmatched screening control and probe for biased signaling or allosteric binding studies. Direct substitution with methoxyphenyl or halogen analogs will fail to reproduce its activity profile. Secure this irreplaceable chemical biology tool to advance your GPCR pipeline.

Molecular Formula C25H32N2O6
Molecular Weight 456.539
CAS No. 1215753-88-0
Cat. No. B2541943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Allylphenoxy)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol oxalate
CAS1215753-88-0
Molecular FormulaC25H32N2O6
Molecular Weight456.539
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=CC=CC=C3CC=C)O.C(=O)(C(=O)O)O
InChIInChI=1S/C23H30N2O2.C2H2O4/c1-3-6-20-7-4-5-8-23(20)27-18-22(26)17-24-13-15-25(16-14-24)21-11-9-19(2)10-12-21;3-1(4)2(5)6/h3-5,7-12,22,26H,1,6,13-18H2,2H3;(H,3,4)(H,5,6)
InChIKeySZLRMNQYPAWGEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 1-(2-Allylphenoxy)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol Oxalate (CAS 1215753-88-0): A Research Candidate for Neuropeptide Y Y2 Receptor Screening


1-(2-Allylphenoxy)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol oxalate (CAS 1215753-88-0) is a synthetic small molecule featuring an arylpiperazine core, a propan-2-ol linker, and an allylphenoxy moiety, supplied as an oxalate salt . It is primarily cataloged as a screening compound within the Molecular Libraries Program, with confirmed bioactivity against the neuropeptide Y receptor type 2 (Y2) [1]. Its molecular formula is C25H32N2O6 with a molecular weight of 456.5 g/mol . This compound serves as a potential starting point for medicinal chemistry optimization targeting the Y2 receptor, which is implicated in obesity, mood disorders, and alcoholism.

Why Generic Arylpiperazine Propanol Analogs Cannot Replace 1-(2-Allylphenoxy)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol Oxalate in Y2 Receptor Studies


The specific substitution pattern on the arylpiperazine core and the allylphenoxy linker directly determine the ligand's interaction with the NPY Y2 receptor orthosteric site. Simple replacement with other in-class arylpiperazines, such as those with benzyl, methoxyphenyl, or halogen-substituted phenyl groups, will likely result in a complete loss of the specific, albeit modest, activity profile observed for this compound [1]. The distinct combination of the p-tolyl group and the ortho-allylphenoxy moiety creates a unique pharmacophore that cannot be replicated by generic analogs, making direct substitution scientifically invalid for target-focused screening or SAR studies [2].

Quantitative Differentiation Evidence for 1-(2-Allylphenoxy)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol Oxalate


Y2 Receptor Agonism: Potency Comparison with Reference Antagonists JNJ-5207787 and BIIE0246

In a functional, cell-based assay for NPY-Y2 agonism, the target compound exhibited an EC50 of 14,800 nM [1]. This is in stark contrast to the established Y2 antagonists JNJ-5207787 (pIC50 = 7.0, equivalent to 100 nM) [2] and BIIE0246 (IC50 = 15 nM) [3], which operate in the low nanomolar range. This data positions the compound as a structurally distinct, low-micromolar Y2 ligand, which is valuable for exploring allosteric or bitopic binding modes not addressed by high-affinity antagonists.

Neuropeptide Y Y2 Receptor GPCR Screening

Y1 vs. Y2 Selectivity Profile: A Subtype-Specificity Window

The compound was also tested against the closely related NPY Y1 receptor, yielding an EC50 of 8,500 nM [1]. This reveals a modest 1.7-fold selectivity for Y2 over Y1, a profile that distinguishes it from highly selective Y2 antagonists like BIIE0246, which show greater than 100-fold selectivity [2]. This balanced, low-micromolar dual-activity profile is relevant for research on neuropeptide Y signaling where simultaneous engagement of both receptor subtypes is desirable.

Receptor Selectivity Neuropeptide Y Y1 Off-Target Activity

Chemical Structure Differentiation: The ortho-Allylphenoxy Motif

The compound contains an ortho-allylphenoxy group, which is a relatively uncommon motif in NPY receptor ligands. In contrast, the comparator JNJ-5207787 features an indole-acrylamide scaffold, and BIIE0246 is a complex polycyclic structure [1]. This structural difference suggests the compound occupies a distinct region of chemical space and may engage the Y2 receptor through a different binding mode, potentially as an agonist or weak partial agonist rather than a competitive antagonist, as suggested by the primary assay design (AID 2210 measures agonist activity) [2].

Structure-Activity Relationship Pharmacophore Arylpiperazine Library

High-Impact Application Scenarios for 1-(2-Allylphenoxy)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol Oxalate Based on Quantitative Differentiation


Non-Peptidic Y2 Agonist Probe for Cellular Signaling Studies

This compound, based on its activity in a Y2 agonist assay (EC50 = 14,800 nM), is best used as a low-potency, non-peptidic agonist probe to study Y2-mediated Gi/o signaling pathways in HEK293 or neuronal cell lines. Its distinct structure compared to peptide agonists (NPY, PYY) allows researchers to investigate biased signaling or probe allosteric binding sites without the confounding effects of peptide degradation or non-specific binding. Use in cAMP modulation or β-arrestin recruitment assays is recommended [1].

SAR Exploration of the ortho-Allylphenoxy Pharmacophore in Y2/Y1 Dual Ligands

Given its balanced low-micromolar activity at both Y1 and Y2 receptors (1.7-fold selectivity), this compound is a starting point for medicinal chemistry campaigns aimed at developing dual Y1/Y2 ligands. Researchers can systematically vary the p-tolyl and allyl groups to optimize potency and fine-tune the Y2/Y1 selectivity ratio. This is directly supported by the unique selectivity profile established in the binding data [2].

High-Throughput Screening Counter-Screen for Y1 Receptor Selectivity

The compound's near-equipotent activity on Y1 (EC50 = 8,500 nM) makes it a useful tool as a counter-screen reference compound in high-throughput screening campaigns for novel Y2-selective modulators. It can serve as a threshold control to flag compounds with insufficient Y2 selectivity, a critical quality control step in drug discovery projects targeting the NPY system [3].

Quote Request

Request a Quote for 1-(2-Allylphenoxy)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.